molecular formula C20H25N3O4 B11143960 ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate

ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11143960
M. Wt: 371.4 g/mol
InChI Key: LOCBZFTZQDHNOF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an ester, a pyrazine ring, and an isoquinoline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Moiety: The isoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

    Coupling Reaction: The final step involves the coupling of the isoquinoline moiety with the pyrazine ring through esterification and carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Ethyl 4-[(2-ethyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate

These compounds share similar structural features but differ in the substituents on the isoquinoline moiety. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-(1-oxo-2-propan-2-ylisoquinoline-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H25N3O4/c1-4-27-20(26)22-11-9-21(10-12-22)18(24)17-13-23(14(2)3)19(25)16-8-6-5-7-15(16)17/h5-8,13-14H,4,9-12H2,1-3H3

InChI Key

LOCBZFTZQDHNOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C

Origin of Product

United States

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